7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core with specific halogen substitutions: bromine at the seventh position, chlorine at the third position, and fluorine at the fourth position. This unique substitution pattern imparts distinct electronic and steric properties to the compound, making it a subject of interest in medicinal chemistry and material science. The compound is identified by the chemical registry number 1190311-17-1 and has been explored for its potential as a kinase inhibitor, particularly in cancer treatment.
The synthesis of 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
These steps are optimized for yield and purity, often requiring careful control of reaction conditions such as temperature and solvent choice.
In industrial applications, these methods may be adapted for large-scale production using continuous flow reactors or automated systems to enhance efficiency and consistency in product quality. Reaction conditions such as pressure, temperature, and reaction time are crucial for optimizing yields and minimizing by-products.
The compound's molecular formula is C_7H_4BrClF_N_2, with a molar mass of approximately 236.48 g/mol. The presence of halogen atoms significantly affects its physical and chemical properties, including solubility and reactivity with other chemical species.
7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical transformations:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action of 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with specific kinases. By binding to the active site of these enzymes, it inhibits their activity, disrupting cell signaling pathways critical for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine has several significant applications:
The regioselective introduction of halogens into the pyrrolo[2,3-c]pyridine scaffold demands precise control over electronic and steric factors. The C7 position exhibits heightened electron density due to the inductive effect of the bridgehead nitrogen, favoring electrophilic bromination. Conversely, C4 is electron-deficient, requiring activated halogen sources (e.g., N-chlorosuccinimide in DMF) for chlorination [8]. Fluorination at C4 typically employs Balz-Schiemann or halogen exchange reactions, leveraging the superior leaving-group capability of chloride or diazonium intermediates [2] [6]. The C3 position, activated by the pyrrole nitrogen, allows directed ortho-metalation (DoM) followed by halogen quenching, enabling sequential functionalization [7] [8].
Table 1: Regioselectivity of Halogenation in Pyrrolo[2,3-c]Pyridines
Position | Electron Density | Preferred Halogen | Reagent Example | Key Challenge |
---|---|---|---|---|
C7 | High | Br | Br₂/Pyridine | Competing dibromination |
C4 | Low | Cl/F | NCS/POCl₃; KF/Cu(II) | Low yield in fluorination step |
C3 | Moderate | Cl | NCS/AcOH | Protection/deprotection requirements |
A robust synthetic sequence for the target compound initiates with C7 bromination of the parent heterocycle using bromine in pyridine at 0°C (yield: 85-92%) [8]. Subsequent C4 chlorination employs phosphorus oxychloride (POCl₃) under reflux, achieving 70-78% yield but requiring careful stoichiometry to avoid decomposition [2]. The critical C4 fluorination leverages microwave-assisted nucleophilic aromatic substitution (SNAr), where 4,7-dichloro intermediates react with KF in the presence of [18-crown-6] or tetrabutylammonium bromide (TBAB) catalysts at 160°C [6]. This step exploits fluorine’s enhanced nucleofugality over chlorine, with yields optimized to 65-70% under 10-minute microwave irradiation [2] [6]. C3 chlorination is achieved last via radical chlorination (Cl₂, UV light) or NCS in acetic acid, capitalizing on the reduced electron density after C4/C7 functionalization [8].
Table 2: Optimized Synthetic Route for 7-Bromo-3-Chloro-4-Fluoro-1H-Pyrrolo[2,3-c]Pyridine
Step | Target Position | Reagents/Conditions | Yield (%) | Key Purification Method |
---|---|---|---|---|
1 | C7 (Br) | Br₂ (1.05 eq), Pyridine, 0°C, 2h | 89 | Silica gel chromatography |
2 | C4 (Cl) | POCl₃ (3 eq), Reflux, 12h | 75 | Crystallization (EtOH/H₂O) |
3 | C4 (F) | KF (4 eq), TBAB (0.2 eq), MW, 160°C | 68 | SCX ion-exchange |
4 | C3 (Cl) | NCS (1.1 eq), AcOH, 80°C, 4h | 82 | Vacuum sublimation |
Solvent polarity critically influences SNAr efficiency for the fluorination step. N-Methylpyrrolidone (NMP) outperforms DMF or DMSO due to its high dielectric constant (ε=32) and thermal stability, facilitating fluoride ion dissociation at >150°C [6]. Catalytic TBAB (10-20 mol%) enhances fluorination yields by 25% via phase-transfer mechanisms, solubilizing KF in organic media [2] [6]. For chlorination, polar protic solvents (e.g., acetic acid) stabilize the transition state in electrophilic attacks at C3, while radical inhibitors like BHT suppress side-product formation during NCS-mediated reactions [8]. Metal catalysts (e.g., Cu(I) iodide) are avoided due to undesired Ullmann coupling or dehalogenation [6].
Table 3: Solvent and Catalyst Impact on Fluorination Efficiency
Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
DMF | None | 160 | 30 | 42 | >15% Dehydrohalogenation |
DMSO | TBAB | 160 | 15 | 58 | 8% Hydrolysis |
NMP | TBAB | 160 | 10 | 68 | <3% |
Sulfolane | [18-crown-6] | 180 | 20 | 61 | 10% Degradation |
Transitioning batch protocols to continuous flow systems addresses exothermicity and mixing challenges in halogenation steps. Microreactors (channel diameter: 500 µm) enable precise temperature control during bromination, reducing Br₂ usage by 20% and suppressing dibromide byproducts [2]. For fluorination, packed-bed reactors with immobilized TBAB on silica allow reagent recycling, enhancing atom economy [6]. Automation integrates inline PAT (Process Analytical Technology) tools:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: